imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Scientific Research Applications
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a cytokine that plays a crucial role in host defense mechanisms and inflammatory responses. It is part of the IL-17 family, which consists of six cytokines (IL-17A through IL-17F). The IL-17 receptor (IL-17R) is a heterodimer formed by the IL-17RA and IL-17RC subunits .
Mode of Action
The compound interacts with its target, IL-17A, and inhibits its function. This inhibition disrupts the normal immune and inflammatory responses, which can contribute to the treatment of chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-17 signaling pathway. The inhibition of IL-17A disrupts the downstream effects of this pathway, which include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and immune response. This makes it a potential therapeutic agent for treating chronic autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The carboxylic acid group is then introduced through subsequent reactions, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile biological activity.
Imidazo[1,2-b]thiazole: Employed in the synthesis of materials with unique electronic properties .
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
316352-05-3 |
---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.